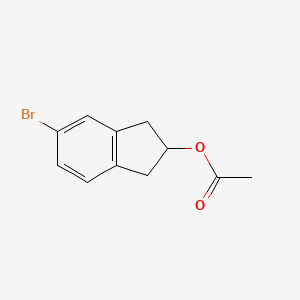
5-Bromo-2,3-dihydro-1H-inden-2-YL acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2,3-dihydro-1H-inden-2-YL acetate is a useful research compound. Its molecular formula is C11H11BrO2 and its molecular weight is 255.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bromoform and Atmospheric Chemistry
Bromoform is a significant source of atmospheric organic bromine, contributing to reactive halogens in the troposphere and lower stratosphere. Originating from macroalgal and planktonic sources, its sea-to-air flux plays a crucial role in atmospheric chemistry. The spatial and temporal variability of bromoform emissions suggests important implications for understanding the global bromine cycle and its impact on atmospheric processes (Quack & Wallace, 2003).
Downstream Processing of Biologically Produced Chemicals
The separation and purification of biologically produced chemicals, such as 1,3-propanediol and 2,3-butanediol, are critical for their commercial viability. These processes account for a significant portion of production costs. Innovations in downstream processing are essential for improving the yield, purity, and energy efficiency of these bioproducts, underscoring the importance of research in developing more effective separation technologies (Xiu & Zeng, 2008).
Acetoin Production Enhancement
Acetoin, along with its reduced form 2,3-butanediol, is recognized for its wide range of applications in food, cosmetics, and as a bio-based platform chemical. Research into optimizing strains, substrates, and process controls for acetoin production highlights the potential of genetic engineering and medium optimization in increasing productivity. This focus on enhancing acetoin production reflects the broader interest in utilizing microbial processes for value-added chemicals (Xiao & Lu, 2014).
Zeolite Acidity Characterization
Research on zeolite acidity characterization contributes to our understanding of solid acids' catalytic properties, relevant in refining and petrochemical processes. Zeolites, with their well-defined pore structures and acidity, are essential for catalytic applications. Studies on zeolite acidity help in designing more efficient catalysts for chemical synthesis, including the manipulation of compounds similar to "5-Bromo-2,3-dihydro-1H-inden-2-yl acetate" (Farneth & Gorte, 1995).
Environmental Impact of Brominated Compounds
The environmental distribution and toxicology of brominated compounds, such as 2,4,6-tribromophenol, underscore the importance of understanding these chemicals' environmental and health impacts. Their ubiquitous presence due to natural production and anthropogenic sources necessitates ongoing research into their behavior, degradation products, and potential risks (Koch & Sures, 2018).
Wirkmechanismus
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, bind with high affinity to multiple receptors . This suggests that 5-Bromo-2,3-dihydro-1H-inden-2-YL acetate may also interact with various biological targets.
Mode of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound influences multiple biochemical pathways.
Result of Action
Given the diverse biological activities associated with indole derivatives , it is likely that this compound has a wide range of molecular and cellular effects.
Eigenschaften
IUPAC Name |
(5-bromo-2,3-dihydro-1H-inden-2-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-7(13)14-11-5-8-2-3-10(12)4-9(8)6-11/h2-4,11H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLOFGGLMITAEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2=C(C1)C=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00479853 |
Source


|
| Record name | 5-BROMO-2,3-DIHYDRO-1H-INDEN-2-YL ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862135-60-2 |
Source


|
| Record name | 5-BROMO-2,3-DIHYDRO-1H-INDEN-2-YL ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone](/img/structure/B1340501.png)











